Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate
Overview
Description
Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole ring . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or aromatic aldehydes
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to the modulation of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Methyl 2-hydroxybenzoate: Shares the benzoate moiety but lacks the benzimidazole ring.
2-Hydroxy-3-methylbenzaldehyde: Contains a hydroxy and methyl group but differs in overall structure.
Uniqueness
Methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate is unique due to its combination of the benzimidazole ring with the hydroxy and propoxy groups, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
methyl 3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-20-17-8-3-4-9-18(17)21(13)11-15(22)12-25-16-7-5-6-14(10-16)19(23)24-2/h3-10,15,22H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQWURAZDXSEFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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